molecular formula C10H14O4 B2605206 ethyl4-(2-methylcyclopropyl)-2,4-dioxobutanoate CAS No. 2006248-59-3

ethyl4-(2-methylcyclopropyl)-2,4-dioxobutanoate

Cat. No.: B2605206
CAS No.: 2006248-59-3
M. Wt: 198.218
InChI Key: UXBNDQJFTSCSOG-UHFFFAOYSA-N
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Description

Structural Analysis

Molecular Geometry and Conformational Isomerism

Core Structural Features
Ethyl 4-(2-methylcyclopropyl)-2,4-dioxobutanoate (C₁₀H₁₄O₄) consists of an ethyl ester group, a 2,4-dioxobutanoate backbone, and a 2-methylcyclopropyl substituent. The cyclopropane ring adopts a planar geometry with bond angles of ~60°, deviating from ideal tetrahedral angles due to ring strain. The 2-methyl group is positioned on one carbon of the cyclopropane ring, creating steric and electronic interactions with the adjacent carbonyl groups.

Conformational Constraints
The cyclopropane ring’s rigidity limits rotational isomerism. However, the ester group and the 2,4-dioxobutanoate chain allow limited conformational flexibility. The methyl group on the cyclopropane ring restricts rotation around the C–C bond, favoring a fixed spatial arrangement. In contrast, the ethyl ester moiety can adopt staggered or eclipsed conformations, though steric hindrance from adjacent carbonyl groups minimizes eclipsed forms.

Bond Angle and Strain
The cyclopropane ring experiences significant angle strain (Δ ~60° vs. 109.5° for sp³ hybridization), stabilized by bent bonds with partial p-character. This strain influences the reactivity of the carbonyl groups, as the electron-withdrawing nature of the cyclopropane ring interacts with the conjugated dioxo system.

Bond Type Angle (°) Strain Contribution
Cyclopropane C–C 60 High (angle + torsional)
Ester C=O 180 Minimal
Dioxo C=O 180 Minimal

Key Observations :

  • The cyclopropane ring’s bent bonds (banana-shaped) reduce electron density along the C–C axis, affecting π-conjugation with adjacent carbonyl groups.
  • The 2-methyl group introduces steric bulk, potentially destabilizing certain conformers.

Electronic Structure and Bonding Patterns

Electron Delocalization
The 2-methylcyclopropyl group participates in conjugative interactions with the 2,4-dioxobutanoate backbone. The bent bonds in the cyclopropane ring enable partial p-orbital overlap with the adjacent carbonyl groups, stabilizing the molecule through resonance. This conjugation is supported by ¹³C NMR studies, which show upfield shifts in carbonyl carbon shieldings compared to non-conjugated analogs.

Bonding Interactions

  • Cyclopropane Bent Bonds :
    • σ-Bonding : Localized C–C bonds with increased p-character (sp²-like hybridization).
    • π-Conjugation : Partial delocalization of electron density from the cyclopropane’s bent bonds into the dioxo system.
  • Carbonyl Groups :
    • Ester Carbonyl (C=O) : Strong σ-bonding with the ethyl group, minimal π-interaction due to steric hindrance.
    • Dioxo Carbonyls (C=O) : Conjugated system enabling resonance stabilization between the two carbonyl groups.

Electronic Effects of the 2-Methyl Group
The 2-methyl substituent enhances hyperconjugative electron donation, slightly activating the cyclopropane ring. This contrasts with smaller substituents (e.g., hydrogen), which exhibit weaker inductive effects.

Substituent σ⁺ Value Electrophilic Activation
2-Methylcyclopropyl −0.525 Strongly activating
Cyclopropyl −0.473 Moderately activating
Methyl −0.17 Weakly activating

Key Insight :
The 2-methyl group amplifies the cyclopropane ring’s electron-donating capacity, enhancing its ability to stabilize adjacent electrophilic centers.

Comparative Analysis of Cyclopropane Ring Substituent Effects

Positional Effects (1-Methyl vs. 2-Methyl)

The 2-methyl substituent on the cyclopropane ring creates distinct electronic and steric profiles compared to 1-methyl analogs:

Parameter 2-Methyl 1-Methyl
Steric Hindrance Moderate (adjacent to C=O) Low (opposite to C=O)
Electronic Effect Strong hyperconjugation Moderate inductive donation
Reactivity Enhanced electrophilic stabilization Reduced conjugation

Mechanistic Basis :

  • 2-Methyl : Proximity to the cyclopropane’s bent bonds maximizes π-conjugation with the dioxo system.
  • 1-Methyl : Reduced spatial overlap with the cyclopropane’s p-orbitals, diminishing conjugative effects.
Substituent Size and Conjugation Strength

Larger substituents (e.g., ethyl) on the cyclopropane ring further enhance conjugation but introduce steric clashes:

Substituent Conjugation Strength Steric Impact
Methyl Moderate Low
Ethyl High Moderate
Phenyl Very High High

Experimental Evidence :

  • Methyl : ¹³C NMR shifts indicate moderate upfield carbonyl shielding (~2–3 ppm).
  • Phenyl : Stronger upfield shifts (~5–6 ppm) due to extended conjugation.

Properties

IUPAC Name

ethyl 4-(2-methylcyclopropyl)-2,4-dioxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-3-14-10(13)9(12)5-8(11)7-4-6(7)2/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBNDQJFTSCSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1CC1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl4-(2-methylcyclopropyl)-2,4-dioxobutanoate typically involves the esterification of 2-methylcyclopropylcarboxylic acid with ethyl acetoacetate. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl4-(2-methylcyclopropyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Research

Ethyl 4-(2-methylcyclopropyl)-2,4-dioxobutanoate has been investigated for its potential as an anticancer agent. Preliminary studies suggest that it may inhibit specific cancer cell lines by targeting metabolic pathways essential for tumor growth. The compound's structural characteristics allow it to interact with biological targets effectively.

Case Study: KRas G12D Inhibition

Research has indicated that derivatives of this compound can serve as inhibitors of the KRas G12D mutation, which is prevalent in pancreatic cancer. In vitro studies demonstrated that these compounds could reduce cell viability in KRas-dependent cancer cells, suggesting a promising avenue for therapeutic development .

Organic Synthesis

2. Synthetic Intermediates

The compound is utilized as a synthetic intermediate in the preparation of various pharmaceuticals and agrochemicals. Its unique structure allows for functional group transformations that are crucial in developing complex molecules.

Applications in Synthesis :

  • Synthesis of Heterocycles : Ethyl 4-(2-methylcyclopropyl)-2,4-dioxobutanoate can be employed to synthesize heterocyclic compounds through cyclization reactions.
  • Building Block for Drug Development : The compound serves as a building block for synthesizing more complex molecules with potential therapeutic effects.

Material Science

3. Polymer Chemistry

In material science, ethyl 4-(2-methylcyclopropyl)-2,4-dioxobutanoate is explored for its potential use in polymer synthesis. Its dioxo functionality can enhance the properties of polymers, making them more suitable for various applications such as coatings and adhesives.

Data Table of Applications

Application AreaSpecific Use CaseResearch Findings
Medicinal ChemistryAnticancer agentInhibits KRas G12D mutation
Organic SynthesisSynthetic intermediatesUsed in the synthesis of heterocycles
Material SciencePolymer synthesisEnhances properties of polymers

Mechanism of Action

The mechanism of action of ethyl4-(2-methylcyclopropyl)-2,4-dioxobutanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The cyclopropyl group may also influence the compound’s reactivity and interaction with enzymes and other proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl 4-(1-Methylcyclopropyl)-2,4-Dioxobutanoate

  • Structure : Differs in the position of the methyl group on the cyclopropane ring (1-methyl vs. 2-methyl).
  • Molecular Weight : 198.2 g/mol (identical to the 2-methyl analog due to same formula) .
  • For example, nucleophilic attack at the diketone moiety could be slower compared to the 2-methyl derivative due to spatial constraints.
  • Applications : Used in lab-scale organic synthesis, though production is discontinued .

Ethyl 4-Cyclopropyl-2,4-Dioxobutanoate

  • Structure : Lacks a methyl group on the cyclopropane ring.
  • Molecular Formula : C₉H₁₂O₄ (estimated molecular weight: ~184.2 g/mol).
  • CAS : 21080-80-8 .
  • This compound is commercially available as a building block for pharmaceuticals and agrochemicals .

Aromatic Substituted Analogs

Ethyl 4-(4-Methoxyphenyl)-2,4-Dioxobutanoate
  • Structure : Features a 4-methoxyphenyl group instead of cyclopropyl.
  • CAS : 35322-20-4 .
  • Molecular Weight : ~264.3 g/mol (C₁₃H₁₆O₅).
  • Key Differences : The methoxy group donates electron density via resonance, stabilizing the diketone moiety. This enhances stability but may reduce electrophilicity in reactions. Primarily used in laboratory research .
Ethyl 4-(2,4-Dichlorophenyl)-2,4-Dioxobutanoate
  • Structure : Contains electron-withdrawing chlorine atoms on the phenyl ring.
  • CAS : 478868-68-7 .
  • Molecular Weight : ~301.2 g/mol (C₁₂H₁₀Cl₂O₄).
  • Key Differences: Chlorine substituents increase electrophilicity at the diketone, accelerating nucleophilic additions.
Ethyl 4-(4-Nitrophenyl)-2,4-Dioxobutanoate
  • Structure : Includes a nitro group on the phenyl ring.
  • CAS : 54808-56-9 .
  • Molecular Weight: ~265.2 g/mol (C₁₂H₁₁NO₆).
  • Key Differences : The nitro group strongly withdraws electrons, making the compound highly reactive. Likely used in high-energy reactions or as a precursor in explosives research .

Comparative Data Table

Compound Name Substituent CAS Number Molecular Weight (g/mol) Key Properties/Applications
Ethyl 4-(2-methylcyclopropyl)-2,4-dioxobutanoate 2-methylcyclopropyl - ~198.2 Lab intermediate; steric effects dominate
Ethyl 4-(1-methylcyclopropyl)-2,4-dioxobutanoate 1-methylcyclopropyl 1512297-76-5 198.2 Discontinued; similar reactivity
Ethyl 4-cyclopropyl-2,4-dioxobutanoate Cyclopropyl 21080-80-8 ~184.2 High solubility; commercial availability
Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate 4-methoxyphenyl 35322-20-4 ~264.3 Stabilized via resonance; lab research
Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate 2,4-dichlorophenyl 478868-68-7 ~301.2 High reactivity; toxic
Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate 4-nitrophenyl 54808-56-9 ~265.2 Explosive potential; specialized synthesis

Biological Activity

Ethyl 4-(2-methylcyclopropyl)-2,4-dioxobutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, including antimicrobial and anticancer activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

Ethyl 4-(2-methylcyclopropyl)-2,4-dioxobutanoate is characterized by its unique structure, which includes a dioxobutanoate moiety and a cyclopropyl group. The molecular formula is C10H14O4C_{10}H_{14}O_4, and it has been noted for its stability and solubility in organic solvents.

Anticancer Activity

Emerging data suggest that compounds similar to ethyl 4-(2-methylcyclopropyl)-2,4-dioxobutanoate may exhibit anticancer properties. For instance, inhibitors targeting acetyl-CoA carboxylase (ACC) have shown promise in cancer therapy by altering lipid metabolism in cancer cells . While direct studies on ethyl 4-(2-methylcyclopropyl)-2,4-dioxobutanoate are scarce, its role as an ACC inhibitor could be a pathway for further investigation.

Case Study: ACC Inhibitors in Cancer Treatment
In a study involving ACC inhibitors, treatment with compound I-158 resulted in significant tumor growth inhibition in various cancer models. The mechanism involved the modulation of fatty acid synthesis pathways, leading to reduced proliferation of cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of compounds like ethyl 4-(2-methylcyclopropyl)-2,4-dioxobutanoate can be influenced by structural modifications. Research has shown that the presence of specific functional groups can enhance or diminish antimicrobial activity. For example, modifications at the keto group position have been linked to increased potency against mycobacteria .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Keto Group ReplacementIncreased potency
Cyclopropane AdditionVariable effects on activity
Ester vs. AcidEster forms typically more active

Q & A

Q. How should researchers reconcile conflicting IR and NMR data for ethyl 4-(2-methylcyclopropyl)-2,4-dioxobutanoate in different solvent systems?

  • Methodology : Solvent polarity affects tautomeric equilibria; repeat experiments in deuterated DMSO (stabilizes enol form) vs. CDCl3_3 (favors keto form). Cross-validate with computational IR/NMR predictions (GIAO method) to assign peaks accurately. Report solvent dependencies explicitly in spectral interpretations .

Q. What statistical methods are appropriate for analyzing dose-response data in bioactivity studies involving structurally similar dioxobutanoate derivatives?

  • Methodology : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50_{50} values. Apply principal component analysis (PCA) to correlate substituent electronic parameters (Hammett σ) with bioactivity. Address outliers via Grubbs’ test or robust regression models .

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